molecular formula C5H11NO2 B555798 (S)-methyl 2-aminobutanoate CAS No. 15399-22-1

(S)-methyl 2-aminobutanoate

Cat. No.: B555798
CAS No.: 15399-22-1
M. Wt: 117.15 g/mol
InChI Key: ZZWPOYPWQTUZDY-BYPYZUCNSA-N
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Description

(S)-Methyl 2-aminobutanoate is an organic compound with the molecular formula C5H11NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is commonly used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

(S)-methyl 2-aminobutanoate interacts with various enzymes, proteins, and other biomolecules. It is involved in the cysteine and methionine metabolism and 2-oxocarboxylic acid metabolism pathways . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the cysteine and methionine metabolism and 2-oxocarboxylic acid metabolism pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Methyl 2-aminobutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-aminobutyric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotransformation methods. For example, L-threonine can be used as a starting material to produce L-2-aminobutyric acid through biotransformation. This intermediate is then subjected to esterification and ammonolysis reactions to yield the target compound. This method is advantageous due to its mild reaction conditions, high optical purity, and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-aminobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

(S)-Methyl 2-aminobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-aminobutanoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as a substrate for enzymes, leading to the formation of biologically active compounds. The pathways involved often include enzymatic transformations that modify the amino and ester functional groups, resulting in the production of active metabolites .

Comparison with Similar Compounds

  • (S)-2-aminobutyric acid methyl ester
  • (S)-2-aminobutyric acid ethyl ester
  • (S)-2-aminobutanamide

Comparison: (S)-Methyl 2-aminobutanoate is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it offers higher optical purity and specific interactions with enzymes, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWPOYPWQTUZDY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15399-22-1
Record name Methyl 2-aminobutanoate, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 2-AMINOBUTANOATE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLG7FX638
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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